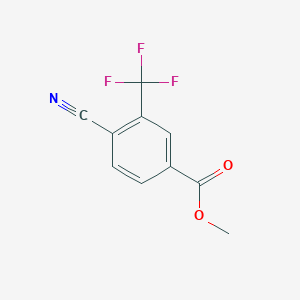

Methyl 4-cyano-3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Radical Transfer and Synthesis

Methyl 4-cyano-3-(trifluoromethyl)benzoate has been utilized in radical transfer reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate is a one-carbon radical equivalent used for acyl unit introduction via xanthate transfer radical addition to olefins. This process allows for further elaboration of the resulting adducts, including a rare 1,5-nitrile translocation (Bagal, Greef, & Zard, 2006).

Synthesis of Derivatives

The compound is also instrumental in synthesizing various derivatives. An example is the synthesis of ortho-trifluoromethoxylated aniline derivatives, useful as synthetic building blocks in pharmaceuticals, agrochemicals, and functional materials. This synthesis involves treating methyl 4-(N-hydroxyacetamido)benzoate with specific reagents to create methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Feng & Ngai, 2016).

Photopolymerization Studies

In the field of materials science, derivatives of ethyl α-hydroxymethylacrylate, including the 4-cyano-, and 4-trifluoromethylbenzoate esters, have displayed rapid photopolymerization rates. This property is significant for thin film and coating applications, especially due to their linear rather than highly crosslinked structures (Avci, Mathias, & Thigpen, 1996).

Interaction with Sulfur Tetrafluoride

This compound has been investigated for its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This interaction led to the transformation of methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Cyclization Reactions

This compound is involved in cyclization reactions, such as those catalyzed by triethylamine. These reactions result in the formation of specific imidazolidin derivatives, important in the development of various chemical compounds (Deck, Papadopoulos, & Smith, 2003).

Safety and Hazards

“Methyl 4-cyano-3-(trifluoromethyl)benzoate” is considered hazardous. It causes respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . It is a combustible liquid and vapor . The safety information includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name |

methyl 4-cyano-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUUEYPNQOKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)

![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)